molecular formula C22H28N4O2S B2458913 5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]thio}-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1024041-44-8

5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]thio}-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one

Cat. No. B2458913
CAS RN: 1024041-44-8
M. Wt: 412.55
InChI Key: NZVUPBACKUBKKL-UHFFFAOYSA-N
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Description

5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]thio}-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C22H28N4O2S and its molecular weight is 412.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds related to 5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]thio}-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one have been synthesized through reactions involving key intermediates like 2-aminothiobenzamide and isocyanates. These reactions lead to the formation of dihydro-imidazoquinazolinones and dihydropyrimidoquinazolinones, showcasing the chemical versatility and reactivity of this class of compounds (Shiau, Chern, Tien, & Liu, 1989).

Antimicrobial and Antitumor Activities

Some derivatives within this chemical class have shown significant antimicrobial and antitumor activities. For instance, polyhalobenzonitrile quinazolin-4(3H)-one derivatives exhibited antimicrobial activities against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Shi et al., 2013). Furthermore, 2-mercapto-3-phenethylquinazoline derivatives bearing anilide fragments have been evaluated for their antitumor activity, with some compounds showing notable efficacy, thus indicating their potential in cancer therapy (Al-Suwaidan et al., 2013).

Biological Activities Mediated by Receptors

The synthesis of novel 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives with potential biological activities mediated by alpha-adrenergic and/or imidazoline receptors has been performed. These compounds have potential implications in modulating receptor activities, which could be relevant for various therapeutic applications (Kornicka, Sa̧czewski, & Gdaniec, 2004).

properties

IUPAC Name

5-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S/c1-13(2)19-21(28)26-20(24-19)16-7-5-6-8-17(16)23-22(26)29-12-18(27)25-10-14(3)9-15(4)11-25/h5-8,13-15,19H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVUPBACKUBKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one

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